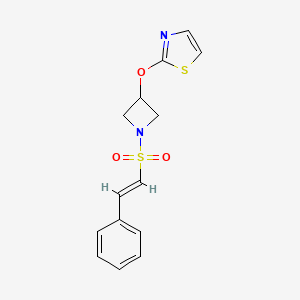

(E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole

Description

(E)-2-((1-(Styrylsulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound featuring a thiazole core linked to an azetidine ring via an ether bond, with a styrylsulfonyl substituent in the (E)-configuration. This compound’s synthesis likely involves multi-step reactions, such as condensation of thiosemicarbazide derivatives with azetidine precursors, as inferred from analogous procedures in .

Properties

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c17-21(18,9-6-12-4-2-1-3-5-12)16-10-13(11-16)19-14-15-7-8-20-14/h1-9,13H,10-11H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETWFAZHNZQYDG-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole typically involves multi-step organic reactions. One possible route includes:

Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under basic conditions.

Azetidine Ring Formation: Cyclization of an appropriate amino alcohol with a sulfonyl chloride.

Styrylsulfonyl Group Introduction: Reaction of the azetidine derivative with styrene sulfonyl chloride under basic conditions.

Final Coupling: Coupling of the azetidine derivative with the thiazole ring under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced sulfonyl derivatives.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving thiazole and azetidine rings.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aryl Groups

Compounds 4 and 5 (4-(4-chlorophenyl/4-fluorophenyl)-2-(pyrazolyl)thiazoles) exhibit isostructural triclinic symmetry and planar molecular conformations but differ in halogen substituents (Cl vs. F). These differences minimally affect molecular conformation but alter crystal packing due to steric and electronic effects, impacting physicochemical properties like solubility and thermal stability . In contrast, the target compound’s styrylsulfonyl group introduces a bulkier, polar substituent, likely enhancing water solubility compared to halogenated analogues.

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Structural Features | Potential Applications |

|---|---|---|---|

| (E)-2-((1-(Styrylsulfonyl)azetidin-3-yl)oxy)thiazole | Styrylsulfonyl, azetidin-3-yl-oxy | Planar thiazole, rigid azetidine | Antimicrobial, anticancer |

| 4-(4-Chlorophenyl)-2-pyrazolyl-thiazole (4) | Chlorophenyl, pyrazolyl | Isostructural, triclinic symmetry | Material science, crystallography |

| 4-(4-Fluorophenyl)-2-pyrazolyl-thiazole (5) | Fluorophenyl, pyrazolyl | Similar to 4, different packing | Material science |

| Zinc thiazole (G.2.8) | Zinc coordination, thiazole | Metal complex, planar structure | Fungicide (lipid peroxidation) |

| (E)-3-(4-Methylphenyl)-1-thiazol-2-yl-propenone | α,β-unsaturated ketone, thiazole | E-configuration, planar rings | Antibacterial, anticancer |

Azetidine-Containing Derivatives

Azetidine-2-one derivatives synthesized from benzimidazole precursors () highlight the role of azetidine in modulating bioactivity. The styrylsulfonyl moiety may confer enhanced metabolic stability and target specificity compared to simpler azetidine derivatives .

Thiazole-Based Bioactive Compounds

- Zinc thiazole (G.2.8) : A fungicide inhibiting lipid peroxidation, its metal-coordinated structure contrasts with the target compound’s organic sulfonyl group, suggesting divergent mechanisms of action .

- (E)-3-(4-Methylphenyl)-1-thiazol-2-yl-propenone: Features an α,β-unsaturated ketone linked to thiazole, exhibiting antibacterial activity. The absence of azetidine and sulfonyl groups limits its conformational diversity compared to the target compound .

Key Research Findings

- Solubility and Bioavailability : The styrylsulfonyl group may enhance aqueous solubility, addressing a common limitation of halogenated thiazoles .

- Synthetic Complexity : Multi-step synthesis involving azetidine functionalization and sulfonylation (analogous to ) presents challenges in yield optimization and purity control.

Biological Activity

(E)-2-((1-(styrylsulfonyl)azetidin-3-yl)oxy)thiazole is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, with a focus on its antiproliferative effects, antioxidant properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a thiazole derivative with an azetidine moiety, followed by the introduction of a styryl sulfonyl group. Various methods have been reported for the synthesis of similar compounds, emphasizing the importance of functional groups in modulating biological activity.

Key Characteristics

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₃S |

| Molecular Weight | 293.39 g/mol |

| IUPAC Name | This compound |

| Appearance | Yellow crystalline solid |

Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of thiazole derivatives on various cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against K562 (chronic myeloid leukemia) and SW620 (colon cancer) cells. The mechanism of action is often attributed to the inhibition of cell cycle progression and induction of apoptosis.

Case Study:

A study evaluated a series of thiazole derivatives for their antiproliferative effects. The compound this compound was found to exhibit IC50 values in the low micromolar range against K562 cells, indicating potent activity. The structure-activity relationship (SAR) analysis highlighted that modifications at the thiazole ring significantly impacted potency.

Antioxidant Activity

Antioxidant properties are crucial for compounds intended for therapeutic use, particularly in combating oxidative stress-related diseases. The antioxidant capacity of this compound has been assessed using various assays such as DPPH and FRAP.

Findings:

In vitro assays revealed that this compound exhibited a significant ability to scavenge free radicals, with results comparable to established antioxidants. The presence of specific functional groups was found to enhance its radical-scavenging activity.

The biological activity of this compound is believed to involve multiple mechanisms:

- Cell Cycle Arrest: Induces G0/G1 phase arrest in cancer cells.

- Apoptosis Induction: Promotes apoptosis through mitochondrial pathways.

- Antioxidant Defense: Enhances cellular antioxidant defenses by upregulating key enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.